molecular formula C12H12N2OS B2512689 1-Phenyl-3-(thiophen-3-ylmethyl)urea CAS No. 1208715-23-4

1-Phenyl-3-(thiophen-3-ylmethyl)urea

Cat. No. B2512689
CAS RN: 1208715-23-4
M. Wt: 232.3
InChI Key: DXUMHBMYUCVEMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found suitable for gram-scale synthesis of molecules having commercial application in large volumes .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-3-(thiophen-3-ylmethyl)urea can be analyzed using various spectroscopic techniques. The molecular weight of this compound is 232.3.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Phenyl-3-(thiophen-3-ylmethyl)urea can be determined using various analytical techniques. The molecular weight of this compound is 232.3.

Scientific Research Applications

Role in Medicinal Chemistry

Thiophene-based analogs, such as 1-Phenyl-3-(thiophen-3-ylmethyl)urea, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Properties

Thiophene derivatives, including 1-Phenyl-3-(thiophen-3-ylmethyl)urea, have shown anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .

Antimicrobial Activity

Thiophene derivatives have also demonstrated antimicrobial properties . This suggests that 1-Phenyl-3-(thiophen-3-ylmethyl)urea could be used in the development of new antimicrobial agents .

Antihypertensive Activity

Thiophene derivatives have shown antihypertensive activity . Therefore, 1-Phenyl-3-(thiophen-3-ylmethyl)urea could potentially be used in the treatment of hypertension .

Antitumor Activity

Thiophene derivatives have demonstrated antitumor activity . This suggests that 1-Phenyl-3-(thiophen-3-ylmethyl)urea could be used in the development of new antitumor drugs .

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests that 1-Phenyl-3-(thiophen-3-ylmethyl)urea could be used to prevent metal corrosion .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that 1-Phenyl-3-(thiophen-3-ylmethyl)urea could be used in the development of new organic semiconductors .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that 1-Phenyl-3-(thiophen-3-ylmethyl)urea could be used in the development of new OLEDs .

Future Directions

The future directions for research on 1-Phenyl-3-(thiophen-3-ylmethyl)urea could include further investigation into its synthesis, properties, and potential applications. Given the interest in thiophene-based compounds for their biological activity , this compound could be a promising area for future research.

properties

IUPAC Name

1-phenyl-3-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c15-12(13-8-10-6-7-16-9-10)14-11-4-2-1-3-5-11/h1-7,9H,8H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUMHBMYUCVEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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